1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt
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Overview
Description
1-Propanesulfonic acid, 2,2’-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2,2’-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt involves multiple steps, including the reaction of propanesulfonic acid derivatives with octylamine and subsequent reactions to form the final disodium salt. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 2,2’-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and amine derivatives, which have their own unique applications in different fields.
Scientific Research Applications
1-Propanesulfonic acid, 2,2’-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 2,2’-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, sodium salt
- 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monoammonium salt
Uniqueness
1-Propanesulfonic acid, 2,2’-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt stands out due to its unique structural features, which confer specific chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
64062-76-6 |
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Molecular Formula |
C22H43N3Na2O8S2 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
disodium;2-methyl-2-[3-[[3-[(2-methyl-1-sulfonatopropan-2-yl)amino]-3-oxopropyl]-octylamino]propanoylamino]propane-1-sulfonate |
InChI |
InChI=1S/C22H45N3O8S2.2Na/c1-6-7-8-9-10-11-14-25(15-12-19(26)23-21(2,3)17-34(28,29)30)16-13-20(27)24-22(4,5)18-35(31,32)33;;/h6-18H2,1-5H3,(H,23,26)(H,24,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
IPMVUCNHGNYNPF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCN(CCC(=O)NC(C)(C)CS(=O)(=O)[O-])CCC(=O)NC(C)(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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